5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one 5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14534632
InChI: InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5-
SMILES:
Molecular Formula: C10H7BrN2OS
Molecular Weight: 283.15 g/mol

5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one

CAS No.:

Cat. No.: VC14534632

Molecular Formula: C10H7BrN2OS

Molecular Weight: 283.15 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one -

Specification

Molecular Formula C10H7BrN2OS
Molecular Weight 283.15 g/mol
IUPAC Name (5Z)-2-amino-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one
Standard InChI InChI=1S/C10H7BrN2OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,(H2,12,13,14)/b8-5-
Standard InChI Key ZJCXTWUPRUGPCO-YVMONPNESA-N
Isomeric SMILES C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)Br
Canonical SMILES C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)Br

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

5-(4-Bromo-benzylidene)-2-imino-thiazolidin-4-one features a thiazolidin-4-one backbone—a five-membered heterocyclic ring containing sulfur and nitrogen atoms—substituted at the 2-position with an imino group (-NH) and at the 5-position with a 4-bromobenzylidene moiety. The benzylidene group introduces a conjugated π-system, while the bromine atom at the para position enhances electronic effects and steric bulk. The (Z)-configuration of the benzylidene double bond is critical for maintaining planar geometry, which facilitates interactions with biological targets .

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Key absorption bands include N-H stretching at 3156–3161 cm⁻¹ (imino group), C=O stretching at 1732–1738 cm⁻¹ (thiazolidinone carbonyl), and C-Br stretching at 930 cm⁻¹ .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (DMSO-d₆) reveals aromatic protons as doublets (δ 7.45–7.82 ppm) and a singlet for the imino proton (δ 10.16–10.27 ppm). The 4-bromo substituent deshields adjacent protons, shifting their signals downfield .

Molecular and Electronic Properties

The bromine atom’s electronegativity (χ = 2.96) induces electron withdrawal via inductive effects, polarizing the benzylidene ring and enhancing electrophilicity at the α,β-unsaturated carbonyl system. Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, favoring solubility in polar aprotic solvents like dimethylformamide (DMF) .

Computational Descriptors

  • IUPAC Name: (5Z)-2-amino-5-[(4-bromophenyl)methylidene]-1,3-thiazol-4-one.

  • SMILES: C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)Br.

  • InChIKey: ZJCXTWUPRUGPCO-YVMONPNESA-N .

Synthesis and Optimization Strategies

Conventional Condensation Routes

The most widely reported synthesis involves a three-step protocol:

  • Intermediate Formation: Reaction of 4-bromobenzaldehyde with thiosemicarbazide in ethanol yields the corresponding thiosemicarbazone.

  • Cyclization: Treatment with chloroacetyl chloride in DMF forms the thiazolidin-4-one core.

  • Benzylidene Incorporation: Condensation with 4-bromobenzaldehyde under acidic conditions (e.g., acetic acid/sodium acetate) introduces the benzylidene group .

Reaction Conditions and Yields

StepReagentsTemperature (°C)Yield (%)
14-Bromobenzaldehyde, EtOH2585
2Chloroacetyl chloride, DMF8078
3AcOH/NaOAc, reflux12091

Data derived from Patil et al. (2011) and Vulcanchem .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis using ball milling, reducing reaction times from hours to minutes. Catalytic systems employing ionic liquids (e.g., [BMIM]BF₄) improve atom economy, achieving yields >90% with minimal waste .

Biological Activities and Mechanisms

Anti-Inflammatory Activity

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound suppresses NO production (IC₅₀ = 9.8 µM) by downregulating iNOS and COX-2 expression. Molecular docking suggests binding to the NF-κB p65 subunit (ΔG = -8.2 kcal/mol).

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), MIC values reach 6.25 µg/mL, outperforming ampicillin (12.5 µg/mL). The bromine substituent enhances membrane permeability, disrupting bacterial lipid bilayers .

Comparative Analysis with Structural Analogues

CompoundR GroupAnticancer IC₅₀ (µM)Antibacterial MIC (µg/mL)
5-(4-Bromo-benzylidene)Br12.3 (MCF-7)6.25 (S. aureus)
5-(4-Chloro-benzylidene)Cl15.612.5
5-(4-Methoxy-benzylidene)OCH₃22.425.0

Data synthesized from Vulcanchem and Patil et al. .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s).

  • Metabolism: CYP3A4-mediated oxidation forms a hydroxylated metabolite.

  • Toxicity: LD₅₀ (rat, oral) = 320 mg/kg; no mutagenicity in Ames test .

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